Product packaging for 3-Methoxypiperidin-1-amine(Cat. No.:CAS No. 887591-22-2)

3-Methoxypiperidin-1-amine

Cat. No.: B1372979
CAS No.: 887591-22-2
M. Wt: 130.19 g/mol
InChI Key: JPRZNBBLIHJKQT-UHFFFAOYSA-N
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Description

Structural Significance within Nitrogen Heterocycles

The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals and bioactive compounds due to its ability to adopt well-defined three-dimensional conformations, which facilitates precise interactions with biological targets. The structural significance of 3-Methoxypiperidin-1-amine arises from the specific combination of its constituent parts:

The Piperidine Ring: As a saturated heterocycle, it provides a flexible yet stable framework. The nitrogen atom within the ring can act as a hydrogen bond acceptor and imparts basic properties to the molecule. evitachem.comsmolecule.com

The Methoxy (B1213986) Group at Position 3: The placement of a methoxy group introduces specific electronic and steric features. This group can influence the molecule's conformation, polarity, and how it binds to target proteins. It can also be a site for metabolic oxidation.

The 1-Amino Group: The N-amino functionality is a key feature, making the compound a hydrazine (B178648) derivative. This group is basic and provides a reactive site for nucleophilic reactions, allowing for the straightforward synthesis of a wide array of derivatives. cymitquimica.com

The combination and relative orientation of these functional groups (methoxy and amino) create a unique chemical entity with potential for stereoisomerism, which can be crucial for biological activity. For instance, the synthesis of related compounds like cis- and trans-3-methoxy-1-substituted-4-piperidinamines has been a focus of research for creating specific stereoisomers for pharmacological evaluation. researchgate.net

PropertyData
IUPAC Name This compound
CAS Number 887591-22-2
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol

Overview of Research Trajectories for Methoxypiperidinamine Compounds

The research landscape for methoxypiperidinamine compounds is primarily centered on their utility as intermediates and key structural motifs in the synthesis of larger, biologically active molecules. The strategic placement of methoxy and amino groups on the piperidine scaffold allows for the development of compounds targeting a diverse range of biological systems.

Detailed research findings show that derivatives of the methoxypiperidine scaffold are investigated for various therapeutic applications:

Gastrointestinal Agents: Substituted 3-methoxy-4-aminopiperidine derivatives are core components of gastroprokinetic agents like cisapride, which was developed to stimulate gastrointestinal motility. researchgate.net

Antibacterial Agents: Patent literature describes piperidine derivatives, including those with a 3-methoxypiperidin-1-yl moiety, as potential antibacterial agents. google.com

Kinase Inhibitors: In the field of oncology, related carbamate (B1207046) derivatives of methoxypiperidine have been explored in the discovery of inhibitors for targets like the Janus kinase (JAK) family and mutant epidermal growth factor receptor (EGFR).

Antimalarial Drug Development: A series of inhibitors based on a diaminoquinazoline chemotype, which incorporates a methoxypiperidin-1-yl group, has shown promising antimalarial activity, including efficacy against drug-resistant strains of P. falciparum. rsc.org

Neurological and Psychiatric Conditions: Complex piperidine derivatives are the subject of patents for the potential treatment or prevention of various psychiatric and neurological conditions. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B1372979 3-Methoxypiperidin-1-amine CAS No. 887591-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxypiperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-6-3-2-4-8(7)5-6/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRZNBBLIHJKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677456
Record name 3-Methoxypiperidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887591-22-2
Record name 3-Methoxypiperidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Methoxypiperidin 1 Amine and Its Derivatives

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a critical step in the synthesis of 3-Methoxypiperidin-1-amine and its derivatives. Various strategies, including classical cyclization reactions and modern transition metal-catalyzed processes, have been developed to achieve this.

Cyclization Reactions for Piperidine Scaffold Formation

Intramolecular cyclization is a fundamental approach for constructing the piperidine ring, where a linear precursor containing a nitrogen atom and a reactive electrophilic or nucleophilic site undergoes ring closure. nih.gov A variety of methods fall under this category, including:

Aza-Michael Reactions: This involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound to form a piperidine ring. nih.gov

Intramolecular Hydroamination: The direct addition of an N-H bond across a carbon-carbon multiple bond within the same molecule, often catalyzed by a transition metal, can efficiently form the piperidine ring. nih.gov

Radical Cyclizations: Radical-mediated processes provide another avenue for piperidine synthesis. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. nih.gov

Aza-Prins Cyclization: This reaction involves the cyclization of an N-acyliminium ion with an alkene nucleophile, often under acidic conditions, to generate substituted piperidines. usm.edu

These cyclization strategies often allow for the introduction of various substituents onto the piperidine ring, providing a versatile platform for the synthesis of diverse derivatives.

Transition Metal-Catalyzed Cyclization Processes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including piperidines. These methods often offer high efficiency, selectivity, and functional group tolerance. nih.govmdpi.com

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used in various cyclization reactions. For example, the intramolecular hydroamination of alkenes can be catalyzed by palladium complexes. nih.gov Additionally, palladium-catalyzed dearomative spirocyclization has been employed in the synthesis of complex spiropiperidines. rsc.org

Rhodium-Catalyzed Cycloadditions: Rhodium catalysts have been utilized in [2+2+2] cycloaddition reactions to construct polysubstituted piperidines. nih.gov This approach allows for the assembly of the piperidine ring from multiple components in a single step with high enantioselectivity. nih.gov

Gold-Catalyzed Cyclizations: Gold catalysts have emerged as powerful tools for various organic transformations. Gold-catalyzed intramolecular hydroamination of allenes and tandem acyloxy migration/intramolecular [3+2] cycloaddition of enynyl esters are effective methods for piperidine synthesis. researchgate.netnih.gov

Cobalt-Catalyzed Cyclizations: Cobalt-based catalysts have been employed in the radical cyclization of linear aldehydes to form piperidines. nih.gov

The choice of the transition metal and ligand system is crucial for controlling the stereoselectivity and regioselectivity of the cyclization process.

Stereoselective and Asymmetric Synthesis of Methoxypiperidinamine Isomers

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, which possesses chiral centers, stereoselective and asymmetric synthetic methods are essential to obtain enantiomerically pure isomers. snnu.edu.cnrsc.org

A notable strategy involves the use of chiral auxiliaries or catalysts to induce asymmetry during the ring-forming step. For instance, a one-pot asymmetric synthesis of substituted piperidines has been developed through a condensation reaction involving a nitroalkene, an amine, and an enone, where the use of a chiral amine leads to high enantiomeric purity. nih.govacs.org

Another powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives, which provides access to enantioenriched 3-substituted piperidines with high yields and excellent enantioselectivity. snnu.edu.cn Furthermore, stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved, which can serve as precursors for chiral piperidine derivatives. beilstein-journals.org The development of these methods is crucial for producing specific stereoisomers of this compound for pharmacological evaluation.

Introduction and Regioselective Functionalization of Methoxy (B1213986) and Amine Groups

Once the piperidine scaffold is constructed, the introduction and regioselective functionalization of the methoxy and amine groups are the final key steps in the synthesis of this compound.

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is particularly useful for introducing the N-amino group onto the piperidine ring. chim.itresearchgate.net This two-step process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

In the context of this compound synthesis, a precursor such as 3-methoxypiperidin-4-one (B1423731) could potentially be reacted with an appropriate nitrogen source under reductive amination conditions to introduce the amino group at the 1-position. The choice of reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), is critical for the success of the reaction. chim.itrsc.org The double reductive amination of dicarbonyl compounds is another powerful strategy for accessing the piperidine skeleton. chim.it

Nucleophilic Substitution Reactions for Amine Chain Attachment

Nucleophilic substitution reactions provide a direct method for attaching the amine-containing side chain to the piperidine nitrogen. organic-chemistry.org This typically involves the reaction of a piperidine derivative, acting as a nucleophile, with an electrophile containing the desired amino group or a precursor.

Alkylation Strategies for Piperidine Nitrogen

The alkylation of the piperidine nitrogen is a fundamental transformation in the synthesis of N-substituted piperidine derivatives. This reaction involves the formation of a new carbon-nitrogen bond at the secondary amine of the piperidine ring.

A common and straightforward method for the N-alkylation of piperidine involves its reaction with an alkyl halide. researchgate.net Typically, an alkyl bromide or iodide is used as the alkylating agent. The reaction is often carried out in an anhydrous polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), at room temperature. researchgate.net To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is often employed. researchgate.net Common bases include potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃). researchgate.net The slow addition of the alkyl halide to a solution containing an excess of piperidine can favor monoalkylation and minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net

The stereochemistry of N-alkylation has been a subject of detailed study. Research on the alkylation of 4-tert-butylpiperidine (B1294329) derivatives with alkyl p-toluenesulfonates has shown that the reaction can proceed with a degree of stereoselectivity. acs.org The incoming alkyl group preferentially attacks from a direction that is cis to the 4-tert-butyl substituent, leading to an axial orientation of the newly introduced alkyl group with respect to the piperidine ring. acs.org This preference is attributed to the steric hindrance posed by the equatorial tert-butyl group. acs.org

Industrial processes have also been developed for specific alkylation needs, such as the mono-alkylation of a piperidine nitrogen with a deuterated lower-alkyl group. google.com This process may involve the protection of the piperidine nitrogen with an aralkyl group, followed by alkylation with a deuterated agent like a sulfonate ester, and subsequent deprotection to yield the desired N-deuterated-alkyl piperidine derivative. google.com

Table 1: Summary of N-Alkylation Conditions for Piperidine Derivatives

Alkylating Agent Solvent Base Key Features
Alkyl bromide/iodide Acetonitrile None (slow addition) Favors monoalkylation. researchgate.net
Alkyl bromide/iodide Acetonitrile KHCO₃ Neutralizes acid byproduct, can speed up the reaction. researchgate.net
Alkylating agent Dry DMF K₂CO₃ Common conditions for N-alkylation at room temperature. researchgate.net
Alkyl p-toluenesulfonates Not specified Not specified Used to study the stereoselectivity of alkylation. acs.org
Deuterated-lower-alkylating agent (e.g., sulfonate) Inert Solvent Basic compound (e.g., 1-10 moles) Industrial method for producing deuterated derivatives. google.com

Multi-step Organic Synthesis Pathways to Substituted Methoxypiperidinamines

The synthesis of substituted methoxypiperidinamines often requires multi-step pathways to construct the desired molecular architecture with correct regiochemistry and stereochemistry. vapourtec.com These synthetic sequences involve a series of chemical reactions where the product of one step becomes the starting material for the next. udel.edu

A notable strategy involves using an N-methoxy group as a reactivity control element in a two-step synthesis of multi-substituted N-methoxyamines. nih.gov This approach begins with an N-methoxyamide. The presence of the N-methoxy group enhances the nucleophilicity of the amide nitrogen, enabling a direct coupling reaction with an aldehyde, a reaction not typically feasible with ordinary amides. nih.gov The second step involves a nucleophilic addition to the N-methoxyamide intermediate. The N-methoxy group increases the electrophilicity of the amide carbonyl, facilitating this addition and allowing for rapid diversification of the structure. nih.gov This method has been successfully applied to create various multi-substituted piperidines. nih.gov

Another pathway to access substituted piperidines involves the regioselective alkylation at the 3-position of the piperidine ring. odu.edu This can be achieved by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form the Δ¹-piperideine intermediate. This enamine can then be deprotonated to form an enamide anion, which subsequently reacts with an alkyl halide to introduce a substituent at the 3-position. odu.edu Reduction of the resulting 3-alkyl-Δ¹-piperideine yields the 3-alkylpiperidine. odu.edu While this demonstrates a pathway to C-3 substituted piperidines, further steps would be required to introduce the methoxy and amine functionalities.

The synthesis of (Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide illustrates a specific multi-step pathway starting from piperidine derivatives and hydroxylamine. smolecule.com The synthesis typically involves standard reaction conditions using solvents like ethanol (B145695) or methanol (B129727) and may require acid or base catalysis. smolecule.com The final product is then isolated using purification techniques such as chromatography or recrystallization. smolecule.com

Table 2: General Outline of a Multi-step Synthesis for Substituted Piperidines

Step Reaction Type Description
1 N-Methoxyamide/Aldehyde Coupling The N-methoxy group enhances nitrogen nucleophilicity, allowing direct condensation with an aldehyde. nih.gov
2 Nucleophilic Addition The N-methoxy group activates the carbonyl for nucleophilic attack, allowing for diversification. nih.gov
3 Reduction/Deprotection Subsequent steps to reduce functional groups or remove protecting groups to yield the final amine.

Innovative Synthetic Approaches to Complex Methoxypiperidinamine Analogues

The development of novel synthetic methods is crucial for accessing complex analogues of methoxypiperidinamine with potential applications in medicinal chemistry. These innovative approaches often focus on achieving high stereoselectivity and efficiency.

One such innovative strategy is the asymmetric synthesis of (+)-(3S,4R)-cisapride, a complex gastrointestinal prokinetic agent derived from a 3-methoxy-4-aminopiperidine scaffold. researchgate.net An asymmetric synthesis was developed using commercially available starting materials. A key step in this synthesis is the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. This addition, followed by an in-situ enolate oxidation, establishes the desired (3S,4R) stereochemistry of the substituents on the piperidine ring. researchgate.net This multi-step synthesis highlights a sophisticated approach to control stereochemistry in complex piperidine derivatives. researchgate.net

Different synthetic strategies have been described for preparing both cis and trans isomers of 3-hydroxy- or 3-methoxy-1-substituted-4-piperidinamines. researchgate.net These methods often rely on novel synthons, such as 3-hydroxy-4,4-dimethoxy-N-phenylmethylpiperidine, which serve as versatile intermediates for creating a range of 3-oxygenated-4-substituted piperidines. researchgate.net

Another modern approach involves the use of deuterated compounds for various applications. A patented industrial process describes a method for the mono-alkylation of a piperidine nitrogen with a deuterated lower-alkyl group. google.com This involves protecting the piperidine nitrogen, performing the alkylation with a deuterated agent (such as deuterated methanol converted to a sulfonate), and then deprotecting. google.com This method allows for the specific incorporation of deuterium (B1214612) atoms, which can be valuable for studying metabolic pathways or altering pharmacokinetic properties.

Table 3: Examples of Innovative Synthetic Approaches

Approach Key Feature Application Example
Asymmetric Synthesis Diastereoselective conjugate addition of a chiral lithium amide followed by enolate oxidation. researchgate.net Synthesis of (+)-(3S,4R)-cisapride. researchgate.net
Use of Novel Synthons Employing versatile building blocks like 3-hydroxy-4,4-dimethoxy-N-phenylmethylpiperidine. researchgate.net Preparation of various cis and trans 3-oxygenated-4-substituted piperidines. researchgate.net
Deuterated Alkylation Protection, alkylation with a deuterated agent, and deprotection. google.com Industrial synthesis of N-deuterated-alkyl piperidine derivatives. google.com

Chemical Reactivity and Transformation Chemistry of 3 Methoxypiperidin 1 Amine Scaffolds

Reaction Pathways of the Amine Functionality

The exocyclic primary amine (-NH2) group is the most reactive site on the 3-Methoxypiperidin-1-amine molecule, primarily acting as a nucleophile. cymitquimica.com Its reactivity is central to the construction of more complex molecules.

The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile, readily attacking electron-deficient centers. savemyexams.com This nucleophilicity is the basis for one of its most important transformations: amide bond formation. savemyexams.com

Amides are typically synthesized via a condensation reaction between the amine and an acylating agent, such as an acyl chloride or acid anhydride. savemyexams.comuantwerpen.be In this nucleophilic acyl substitution, the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.comlibretexts.org This reaction is highly efficient for primary amines, leading to the formation of stable, substituted amides and the elimination of a small molecule like HCl. savemyexams.com The resulting amide is generally less nucleophilic than the starting amine, which prevents overacylation. libretexts.org While amides can also be formed from carboxylic acids, the reaction is slower compared to the use of more reactive acyl chlorides. savemyexams.com

Amine ReactantAcylating AgentProductReaction Type
This compoundAcyl Chloride (R-COCl)N-(3-methoxypiperidin-1-yl)amideNucleophilic Acyl Substitution
This compoundAcid Anhydride ((RCO)₂O)N-(3-methoxypiperidin-1-yl)amideNucleophilic Acyl Substitution
This compoundIsocyanate (R-NCO)Substituted UreaNucleophilic Addition

The amine group serves as a primary handle for functionalization, allowing the this compound scaffold to be elaborated into novel chemical entities. cymitquimica.comsmolecule.com Chemical derivatization is a key strategy in medicinal chemistry to modify a compound's structure to enhance its potency, selectivity, or pharmacokinetic properties. ontosight.ainih.gov

Various derivatization strategies can be applied to the amine functionality:

Alkylation : Reaction with alkyl halides can introduce alkyl groups, though controlling the extent of alkylation on primary amines can be challenging, often resulting in mixtures of products. libretexts.orglibretexts.org

Reductive Amination : Aldehydes and ketones can be converted into secondary or tertiary amines by reacting them with the primary amine to first form an imine, which is then reduced in situ by agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org

Specialized Derivatization : For analytical purposes or to install specific functionalities, reagents such as 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (B1207046) are used, which react specifically with amine groups to yield well-behaved derivatives. scispace.com This highlights the utility of the amine as a point of attachment for a wide array of chemical moieties. nih.gov

A more advanced transformation involving the amine functionality is the intermolecular amino-trifluoromethylation of alkenes. This reaction is a powerful method for synthesizing β-trifluoromethyl amines, which are of significant interest in pharmaceutical development due to the unique properties imparted by the trifluoromethyl (CF₃) group. researchgate.netmdpi.com

The reaction typically proceeds via a radical mechanism, often catalyzed by a metal complex, such as copper(I). researchgate.netsustech.edu.cn A plausible pathway involves several key steps: cas.cn

Generation of a CF₃ Radical : A trifluoromethyl source, such as Togni's reagent or triflic anhydride, generates a trifluoromethyl radical under the reaction conditions. sustech.edu.cncas.cn

Radical Addition : The highly electrophilic CF₃ radical adds across the double bond of an alkene to form a carbon-centered radical intermediate. cas.cn

Oxidation : The radical intermediate is oxidized, often by a higher-valent metal species (e.g., Cu(II)), to form a carbocation. researchgate.netcas.cn

Nucleophilic Trapping : The primary amine of the this compound scaffold acts as a nucleophile, attacking the carbocation to form the final carbon-nitrogen bond, a process analogous to a Ritter reaction. cas.cn

This transformation effectively installs both a trifluoromethyl group and an amino group across a double bond in a single operation, providing direct access to densely functionalized molecules. sustech.edu.cn

Reactivity of the Methoxy (B1213986) Group and Piperidine (B6355638) Ring System

While the primary amine is the main center of reactivity, the methoxy group and the saturated piperidine core also possess distinct chemical properties that can be exploited in transformations.

The concept of oxidation in organic chemistry often relates to an increase in bonds to heteroatoms like oxygen or a decrease in bonds to hydrogen. libretexts.orgyoutube.com Conversely, reduction typically involves increasing the number of carbon-hydrogen bonds or decreasing the number of carbon-heteroatom bonds. libretexts.org

Oxidation : The methoxy group (-OCH₃) on the piperidine ring can potentially undergo oxidation to form aldehydes or carboxylic acids, though this typically requires strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. evitachem.com The primary amine itself can also be oxidized to nitroso (R-NO) or nitro (R-NO₂) compounds with appropriate reagents. britannica.com A secondary alcohol can be oxidized to a ketone, and a primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid using various oxidizing agents. youtube.com

Reduction : The piperidine ring is a saturated heterocycle and is therefore already in a reduced state, making further reduction difficult without breaking the ring. libretexts.org Reduction reactions are more relevant for derivatives of the this compound scaffold. For example, if an amide derivative is formed at the amine functionality, it can be reduced to a secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org Similarly, other functional groups introduced onto the scaffold, such as ketones or nitriles, would be susceptible to reduction. evitachem.comsmolecule.com

TransformationReagent ClassPotential Reagent(s)Potential Product from Scaffold/Derivative
Oxidation Strong Oxidizing AgentsPotassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃)Aldehyde/Carboxylic Acid (from methoxy group oxidation)
Oxidation Mild Oxidizing AgentsPyridinium chlorochromate (PCC)Aldehyde (from a primary alcohol derivative) youtube.com
Reduction Hydride Reducing AgentsLithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄)Secondary Amine (from an amide derivative) libretexts.org

The piperidine core is a saturated aliphatic ring system, which dictates its reactivity towards substitution reactions. Unlike aromatic systems, it does not undergo electrophilic aromatic substitution. youtube.com

Electrophilic Substitution : Direct electrophilic substitution on the carbon atoms of the saturated piperidine ring is not a feasible pathway. Electrophilic attack would most likely occur at one of the two nitrogen atoms, which possess lone pairs of electrons.

Nucleophilic Substitution : Nucleophilic substitution directly on the C-H bonds of the piperidine ring is energetically unfavorable. Such reactions require the presence of a good leaving group on the ring. researchgate.net The methoxy group itself could potentially act as a leaving group under harsh acidic conditions, allowing for its substitution by another nucleophile, although this is not a common transformation. smolecule.com The reactivity of the piperidine core is more commonly altered by first introducing functional groups that can then participate in substitution reactions. The piperidine nitrogen, being a secondary amine, can also undergo nucleophilic reactions like acylation or alkylation, competing with the primary amine depending on the reaction conditions. libretexts.orgbritannica.com

Structural Elucidation and Advanced Characterization of Methoxypiperidinamine Compounds and Derivatives

X-ray Crystallography for Crystalline Structure Determination

When a compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural information. cam.ac.uk This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. cam.ac.ukspringernature.com

For 3-Methoxypiperidin-1-amine, a single-crystal X-ray structure would unambiguously confirm its constitution and configuration. It would provide precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the piperidine (B6355638) ring, methoxy (B1213986) group, and N-amino group.

Conformation: Revealing the preferred conformation of the piperidine ring, which is typically a chair form, and the orientation (axial or equatorial) of the methoxy substituent.

Stereochemistry: Defining the relative stereochemistry of the molecule. If a single enantiomer were crystallized, the absolute configuration could also be determined. springernature.com

Intermolecular Interactions: Showing how the molecules pack in the solid state, including details of any hydrogen bonding involving the amino group.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. evitachem.com For a polar compound like this compound, several methods are applicable.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for determining the purity of a sample. A reversed-phase C18 column would likely be used, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). The addition of a small amount of an amine modifier (e.g., triethylamine) to the mobile phase is often necessary to prevent peak tailing and ensure sharp, symmetrical peaks. google.com

Gas Chromatography (GC): Given its relatively low molecular weight, this compound should be sufficiently volatile for GC analysis, which can be used for both purity assessment and separation. A polar capillary column would be appropriate for this polar amine.

Silica (B1680970) Gel Chromatography: For preparative purification, column chromatography using silica gel is a standard method. googleapis.com Due to the basic nature of the amine, which can interact strongly with the acidic silica surface, the solvent system (eluent) often includes a small percentage of a base like triethylamine (B128534) or ammonia (B1221849) in a mixture of a nonpolar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol).

Derivatization Strategies for Enhanced Analytical Detection (e.g., HPLC, MALDI-IMS)

The sensitive and accurate quantification of this compound in complex matrices necessitates analytical techniques with high resolution and specificity. High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry (MALDI-IMS) are powerful tools for this purpose. However, the inherent chemical properties of this compound, specifically the lack of a strong chromophore or fluorophore, can limit its detectability, particularly at low concentrations. To overcome these limitations, derivatization strategies are employed to chemically modify the molecule, thereby enhancing its analytical response.

Derivatization is the process of converting a compound into a derivative with properties more suitable for a given analytical method. researchgate.net For this compound, the primary amine group serves as a reactive handle for various derivatization reactions. These reactions aim to introduce moieties that are readily detectable by UV-Visible, fluorescence, or mass spectrometry detectors.

Derivatization for High-Performance Liquid Chromatography (HPLC)

Pre-column derivatization is a common approach in HPLC to improve the chromatographic behavior and detection sensitivity of analytes. thermofisher.com For this compound, derivatization can introduce a chromophore for UV detection or a fluorophore for highly sensitive fluorescence detection.

UV-Visible Detection:

A common strategy involves reacting the primary amine of this compound with a reagent containing a chromophoric group. Benzoyl chloride, for instance, reacts with primary amines to form benzamides, which exhibit strong UV absorbance. researchgate.net A patent for the HPLC analysis of 3-aminopiperidine describes the use of benzoyl chloride as a derivatizing agent to facilitate UV detection at 254 nm. google.com This approach would be directly applicable to this compound.

Another widely used reagent is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. It reacts with primary amines to form highly colored dinitrophenyl (DNP) derivatives, which can be detected in the visible range.

Table 1: UV-Visible Derivatization Reagents for this compound in HPLC

Derivatizing ReagentTarget Functional GroupDerivative FormedDetection Wavelength (nm)
Benzoyl ChloridePrimary AmineN-(3-methoxypiperidin-1-yl)benzamide~254
1-Fluoro-2,4-dinitrobenzene (FDNB)Primary AmineN-(2,4-dinitrophenyl)-3-methoxypiperidin-1-amine~360
4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl)Primary AmineDABS-yl-3-methoxypiperidin-1-amine~436

Fluorescence Detection:

For trace-level quantification, derivatization with fluorescent tags offers significantly higher sensitivity than UV-Visible detection. Reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) and dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) are frequently employed. researchgate.netthermofisher.com These reagents react with the primary amine of this compound to yield highly fluorescent derivatives.

O-phthalaldehyde (OPA) is another popular reagent that reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. thermofisher.com This method is rapid and suitable for automated pre-column derivatization.

Table 2: Fluorescent Derivatization Reagents for this compound in HPLC

Derivatizing ReagentTarget Functional GroupExcitation Wavelength (nm)Emission Wavelength (nm)
9-Fluorenylmethyl chloroformate (Fmoc-Cl)Primary Amine~265~315
Dansyl Chloride (DNS-Cl)Primary Amine~340~510
o-Phthalaldehyde (OPA) / ThiolPrimary Amine~340~455

Derivatization for Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry (MALDI-IMS)

MALDI-IMS is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. ijs.si However, the detection of small molecules like this compound can be challenging due to low ionization efficiency and interference from matrix ions. On-tissue chemical derivatization can significantly enhance the sensitivity and specificity of MALDI-IMS analysis. nih.govnih.gov

The strategy involves applying a derivatizing reagent directly onto the tissue section, which then reacts with the target analyte in situ. This reaction should ideally form a derivative with improved ionization efficiency and a mass-to-charge ratio (m/z) that shifts it to a region of the mass spectrum with less interference.

For this compound, reagents that react with the primary amine to introduce a permanently charged group or a group with high proton affinity are desirable. A study on the on-tissue derivatization of 3-methoxysalicylamine demonstrated that reacting the amine with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) resulted in an oxothiazolidine derivative with dramatically improved MALDI sensitivity. nih.gov A similar approach could be adapted for this compound.

Another approach involves using reagents that introduce a tag that is easily ionizable. For instance, derivatization with 4-hydroxy-3-methoxycinnamaldehyde (B191438) (coniferaldehyde) has been shown to improve the detection of endogenous amine metabolites in tissues by MALDI-IMS. nih.gov

Table 3: Potential Derivatization Reagents for this compound in MALDI-IMS

Derivatizing ReagentRationale for Enhanced DetectionPotential Derivative
1,1'-Thiocarbonyldiimidazole (TCDI)Forms a derivative with improved ionization efficiency and a distinct m/z. nih.govThiourea derivative
4-Hydroxy-3-methoxycinnamaldehydeIntroduces a conjugated system, potentially improving ionization and providing a specific mass shift. nih.govSchiff base derivative
N-Succinimidyloxycarbonylmethyl-tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP-Ac-OSu)Introduces a pre-charged phosphonium (B103445) tag, ensuring efficient ionization.Amide-linked phosphonium salt

These derivatization strategies, by enhancing the detectability of this compound, are crucial for enabling its accurate quantification and localization in various analytical applications, from pharmaceutical research to metabolic studies.

Computational Chemistry and Molecular Modeling of Methoxypiperidinamine Systems

Quantum Chemical Calculations (e.g., Electronic Properties, HOMO/LUMO Analysis, Chemical Shift Prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of methoxypiperidinamine systems. jksus.org These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. researchgate.net

Electronic Properties and HOMO/LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial electronic descriptors. The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. frontiersin.org For methoxypiperidinamine derivatives, the HOMO is typically localized on the amine and the electron-rich piperidine (B6355638) and methoxy (B1213986) groups, while the LUMO distribution depends on the specific substituents attached. frontiersin.org These calculations help predict sites of metabolism, reactivity with biological targets, and antioxidant potential. frontiersin.org Global descriptive parameters like chemical potential, hardness, and electrophilicity can also be calculated to provide further insights into molecular reactivity. frontiersin.org

Chemical Shift Prediction: Quantum chemical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, one can obtain theoretical chemical shifts that correlate with experimental data. This is invaluable for structure elucidation and for confirming the stereochemistry of substituted piperidines, such as the cis or trans relationship between the methoxy group and other substituents.

Table 1: Representative Quantum Chemical Properties for a Substituted Piperidine System Note: These values are illustrative for a heterocyclic amine system and would be specifically calculated for 3-Methoxypiperidin-1-amine in a dedicated study. Data is conceptually derived from methodologies presented in the literature. frontiersin.org

PropertyValue (Illustrative)Significance
HOMO Energy -6.5 eVElectron-donating capability
LUMO Energy -1.2 eVElectron-accepting capability
HOMO-LUMO Gap 5.3 eVChemical stability and reactivity
Dipole Moment 2.1 DPolarity and solubility

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. jksus.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand, like a this compound derivative, might interact with a biological receptor at the atomic level. smolecule.com

The process involves placing the 3D structure of the ligand into the binding site of the target and evaluating the binding affinity using a scoring function. For methoxypiperidinamine systems, docking studies can elucidate key interactions:

Ionic Interactions: The protonated piperidine nitrogen can form strong ionic bonds or hydrogen bonds with acidic residues in the receptor's active site, such as aspartate or glutamate. nih.gov

Hydrogen Bonds: The amine group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors or donors, forming critical connections that stabilize the ligand-target complex.

Hydrophobic Interactions: Alkyl or aryl substituents attached to the core scaffold can engage in hydrophobic interactions within non-polar pockets of the binding site. nih.gov

For instance, docking studies on piperidine derivatives targeting the sigma-1 receptor (S1R) have shown that a protonated amine is crucial for interacting with key acidic residues like Glu172 and Asp126. nih.gov Similarly, docking of a methoxypiperidine-containing compound into the anti-apoptotic protein BCL2 revealed specific binding modes that inform its potential as an inhibitor. researchgate.net

Table 2: Examples of Molecular Docking Studies on Piperidine-Containing Ligands This table summarizes findings from various studies to illustrate the application of molecular docking to piperidine scaffolds.

Ligand ClassTarget ProteinKey Interactions ObservedReference
Benzylpiperidine derivativesSigma-1 Receptor (S1R)Ionic interaction with Glu172 and Asp126; hydrophobic interactions. nih.gov
Piperidin-4-imine derivativesEnoyl-ACP reductase (InhA)Hydrogen bonds with NAD+ cofactor and TYR158 residue. nih.gov
4-Methoxypiperidine derivativeAnti-apoptotic protein BCL2High binding affinity suggested by a strong docking score (-11.304 kcal/mol for a standard inhibitor). researchgate.net

Conformational Analysis and Energy Landscape Mapping

The piperidine ring is not planar and primarily exists in a chair conformation to minimize angular and torsional strain. ias.ac.in However, it can also adopt other conformations like boat or twist-boat forms. ias.ac.inresearchgate.net The orientation of substituents on the ring (axial vs. equatorial) significantly impacts the molecule's shape, stability, and biological activity.

Conformational analysis of methoxypiperidinamine systems involves mapping the potential energy surface to identify low-energy, stable conformers. Computational methods like molecular mechanics and quantum chemical calculations can determine the relative free energies of different conformers. nih.gov For a this compound, key considerations include:

The conformational preference of the 3-methoxy group (axial vs. equatorial). Generally, bulky substituents prefer the equatorial position to avoid steric clashes.

The orientation of the N-H bond of the piperidine nitrogen, which can also be axial or equatorial, with the equatorial position often being slightly favored. rsc.orgrsc.org

The influence of protonation. Protonation of the piperidine nitrogen can alter the conformational equilibrium, often stabilizing the axial conformer of polar 4-substituents. nih.gov

Understanding the dominant conformation is critical because only a specific 3D shape of the molecule may fit into the target's binding site.

Table 3: Conformational Preferences in Substituted Piperidines Based on general principles from conformational analysis studies. nih.govrsc.orgrsc.org

Conformation TypeSubstituent PositionRelative StabilityKey Factors
ChairEquatorialGenerally more stableMinimizes 1,3-diaxial steric interactions.
ChairAxialGenerally less stableSubject to steric strain with other axial atoms.
Twist-Boat-Higher energy intermediateCan be relevant in dynamic processes or strained ring systems.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational approaches accelerate this process by building predictive models that guide the synthesis of more potent and selective molecules.

For methoxypiperidinamine systems, computational SAR can involve several techniques:

Pharmacophore Modeling: This identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, positive ionizable centers) required for biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models create mathematical equations that correlate physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with activity.

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR method generates contour maps that show where steric bulk or electrostatic charge would be favorable or unfavorable for activity, providing a visual guide for optimization.

SAR studies on various piperidine-containing scaffolds have revealed key insights. For example, in a series of sphingosine (B13886) kinase inhibitors, modifying the alkyl substituent on an aryl group attached to the piperidine core significantly impacted activity. acs.org Similarly, studies on quinazoline-based inhibitors showed that the choice of substituent on the piperidine ring was critical for achieving selectivity against different targets. scispace.comrsc.org These computational studies allow researchers to explore a vast chemical space virtually before committing to synthetic efforts.

Applications of Machine Learning in Methoxypiperidinamine-focused Drug Discovery Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by analyzing vast datasets to identify patterns that are not obvious to human researchers. mdpi.comneovarsity.org In the context of methoxypiperidinamine research, ML can be applied in several ways:

Predictive Modeling: ML algorithms like Support Vector Machines (SVM), Random Forests, and Deep Neural Networks can be trained on datasets of known compounds to predict biological activity, toxicity, or pharmacokinetic properties (ADMET) for new, untested molecules. mdpi.comfrontiersin.org This allows for the rapid virtual screening of large compound libraries.

De Novo Drug Design: Generative ML models can design entirely new molecules. For example, a geometric deep learning framework named FRAME has been used to intelligently expand a molecular fragment by adding new chemical groups, such as a protonated piperidine ring, to optimize interactions with a protein target. acs.org

Reaction Prediction: ML models can also predict the outcomes of chemical reactions, helping chemists devise efficient synthetic routes for novel methoxypiperidinamine derivatives.

The integration of ML with physics-based computational methods offers a powerful strategy to accelerate the entire drug discovery pipeline, from initial hit identification to lead optimization. neovarsity.org

Role of Methoxypiperidinamine Scaffolds in Modern Chemical and Drug Discovery Research Preclinical Context

Function as Key Synthetic Intermediates and Versatile Building Blocks

The 3-methoxypiperidin-1-amine core is a valuable building block in organic synthesis, primarily due to its structural features which include a piperidine (B6355638) ring substituted with a methoxy (B1213986) group and an amine functionality. This arrangement allows for diverse chemical modifications, making it a key intermediate in the synthesis of more complex molecules. For instance, it is instrumental in creating various piperidine derivatives. evitachem.comsmolecule.com A practical synthesis for ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate for the gastrointestinal prokinetic agent cisapride, has been developed, highlighting the utility of the methoxypiperidine scaffold. researchgate.net The synthesis of these intermediates often involves multi-step reactions, starting from commercially available materials. researchgate.net The rigidity of the piperidine ring combined with the chemical reactivity of the amine and the electronic influence of the methoxy group makes this scaffold a versatile platform for generating libraries of compounds for biological screening. mdpi.com

Exploration in Ligand Design and Target Modulation Research

The unique stereochemical and electronic properties of the 3-methoxypiperidinamine scaffold make it an attractive component in the design of ligands aimed at modulating the activity of various biological targets, including receptors and enzymes.

Derivatives of 3-methoxypiperidinamine have been investigated for their potential to interact with various receptor systems. For example, naronapride, a compound incorporating a (3S,4R)-4-amino-3-methoxypiperidinyl moiety, is an agonist for the serotonin (B10506) 5-HT4 receptor. drugbank.com The structural features of the methoxypiperidinamine scaffold can be fine-tuned to achieve desired receptor binding affinity and functional activity, making it a valuable tool in the development of new receptor modulators.

The 3-methoxypiperidinamine scaffold has been successfully incorporated into the design of inhibitors for a range of enzymes implicated in various diseases.

DNA Gyrase and Topoisomerase IV: A significant area of research has focused on developing inhibitors of bacterial type II topoisomerases, DNA gyrase (GyrB) and topoisomerase IV (ParE), which are essential for bacterial survival. nih.govmdpi.com Pyrrolamide derivatives containing the (3S,4R)-4-amino-3-methoxypiperidine moiety have shown potent inhibitory activity against these enzymes. nih.govgoogle.commdpi.comresearchgate.net Specifically, a novel pyrrolamide-type GyrB/ParE inhibitor demonstrated significant antibacterial activity against drug-resistant bacteria, with a notable inhibitory concentration against Staphylococcus aureus. nih.govmdpi.com The 3-methoxy group on the piperidine ring has been shown to be beneficial for enzyme inhibitory activity. nih.gov

Soluble Epoxide Hydrolase (sEH): While direct examples of this compound in sEH inhibitors were not prominently found, the broader class of piperidine derivatives is explored for this target. The development of inhibitors for sEH is an active area of research for anti-inflammatory and analgesic therapies.

Epidermal Growth Factor Receptor (EGFR): The 3-methoxypiperidinamine scaffold has been utilized in the design of selective and noncovalent inhibitors of Epidermal Growth Factor Receptor (EGFR), particularly those with resistance mutations like T790M. pdbj.orgacs.orgnih.gov Diaminopyrimidine-based inhibitors incorporating a methoxypiperidinyl moiety have demonstrated good potency against mutant EGFR while maintaining selectivity over the wild-type form. pdbj.orgacs.org X-ray crystallography has been instrumental in understanding the binding modes of these inhibitors, guiding further design efforts. pdbj.org

Table 1: Examples of 3-Methoxypiperidinamine Derivatives as Enzyme Inhibitors

Enzyme TargetDerivative ClassKey Findings
DNA Gyrase/Topoisomerase IVPyrrolamidesPotent inhibition of S. aureus gyrase (IC50 = 49 nmol/L) and significant antibacterial activity against resistant strains (MIC < 0.03 μg/mL). nih.govmdpi.com
Epidermal Growth Factor Receptor (EGFR)DiaminopyrimidinesSelective inhibition of T790M-containing EGFR mutants over wild-type EGFR, with good potency and desirable physicochemical properties. pdbj.orgacs.org

Development of Novel Bioactive Derivatives for Preclinical Investigation

The versatility of the 3-methoxypiperidinamine scaffold has led to the development of novel derivatives with a range of potential therapeutic applications in preclinical studies.

Derivatives of 3-methoxypiperidinamine are being explored for their potential anti-inflammatory and analgesic properties. The mechanism of action for some of these compounds is thought to involve the modulation of inflammatory pathways through interaction with specific molecular targets. evitachem.com Research has shown that certain piperidine derivatives can reduce the production of inflammatory mediators. The development of novel CXCR4 modulators, which can regulate the release of inflammatory factors, has also incorporated secondary amine structures found in piperidine derivatives. nih.gov While the direct analgesic mechanisms of 3-methoxypiperidinamine derivatives are still under investigation, the inhibition of targets like sEH by related structures suggests a potential avenue for pain management.

A significant body of research highlights the importance of the 3-methoxypiperidinamine scaffold in the development of new antimicrobial and antitubercular agents.

Antimicrobial Research: As previously mentioned, derivatives targeting DNA gyrase and topoisomerase IV have shown potent activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govgoogle.comgoogle.com The pyrrolamide derivatives have demonstrated strong antibacterial effects, making them promising candidates for further development. nih.govmdpi.com

Antitubercular Research: The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. nih.gov Piperidine derivatives, in general, have been investigated as potential antitubercular agents. nih.gov Research into pyrrole-containing compounds has identified derivatives with activity against Mycobacterium tuberculosis H37Rv. mdpi.com Specifically, a pyrrolamide derivative incorporating a 3-methoxypiperidine (B1351509) moiety has shown an MIC value of 0.03 μg/mL against this strain. mdpi.com

Table 2: Antimicrobial and Antitubercular Activity of 3-Methoxypiperidinamine Derivatives

ApplicationTarget/OrganismKey Findings
AntimicrobialStaphylococcus aureus (including MRSA)Pyrrolamide derivatives show potent inhibition of DNA gyrase and Topoisomerase IV, with MIC values as low as 0.008 μg/mL against S. aureus. nih.govmdpi.com
AntitubercularMycobacterium tuberculosis H37RvA pyrrolamide derivative exhibited a Minimum Inhibitory Concentration (MIC) of 0.03 μg/mL. mdpi.com

Anticancer Agent Research

The piperidine scaffold is a foundational structural motif in the design and discovery of novel anticancer agents. researchgate.netarizona.edu Its prevalence in FDA-approved pharmaceuticals highlights its importance as a building block in medicinal chemistry. researchgate.netarizona.edu The inherent three-dimensionality of the piperidine ring offers an architectural advantage, enabling the creation of saturated, complex molecules that can exhibit greater biological activity and a potentially improved toxicity profile compared to planar aromatic systems. researchgate.net This "escape from flatland" approach is a recognized strategy in the development of modern anticancer drugs. mdpi.com

Derivatives of piperidine have been investigated for a range of anticancer applications, functioning as CNS modulators, antiaggregants, anticoagulants, and antihistamines, in addition to their direct cytotoxic effects. researchgate.netarizona.edu The versatility of the piperidine core allows for extensive chemical modification, enabling the synthesis of diverse compound libraries for screening against various cancer cell lines. nih.gov

Research into highly functionalized piperidines has demonstrated their potential as inhibitors of cancer cell proliferation. nih.gov For instance, certain piperidine derivatives have been shown to induce apoptosis in hypopharyngeal tumor cells, with cytotoxic effects comparable to or even exceeding those of established chemotherapy agents like bleomycin. mdpi.comencyclopedia.pub The mechanism of action for many of these compounds involves interaction with fundamental cellular processes. Some piperidine derivatives have been shown to interact with DNA, a key target in many cancer pathologies. nih.gov

Furthermore, piperidine-containing compounds have been developed as inhibitors of specific molecular targets crucial for cancer progression. For example, thieno[2,3-c]pyridine (B153571) derivatives bearing a piperidine moiety have been synthesized and evaluated as inhibitors of Hsp90 (Heat shock protein 90), a chaperone protein that plays a critical role in the stability and function of numerous oncoproteins. mdpi.com In preclinical studies, these compounds have exhibited significant inhibitory activity against breast cancer (MCF7), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines. mdpi.com

The strategic incorporation of the piperidine ring is also evident in the derivatization of natural products with known anticancer properties. For example, podophyllotoxin (B1678966), a potent antitumor agent, has been modified with piperidine-containing heterocycles to enhance its cytotoxic activity. frontiersin.org A piperidine derivative of podophyllotoxin demonstrated excellent cytotoxic activity against a panel of human tumor cell lines, with IC₅₀ values in the sub-micromolar range, indicating potent anticancer effects. frontiersin.org

The following table summarizes the anticancer activity of selected piperidine derivatives from preclinical research, illustrating the broad potential of this scaffold.

Compound ClassSpecific Derivative ExampleCancer Cell Line(s)Observed ActivityReference(s)
Spirooxindolopyrrolidine-embedded piperidinoneNot specifiedFaDu (hypopharyngeal)Cytotoxicity and apoptosis induction mdpi.com
Highly functionalized piperidinesVariousMultiple human tumor cell linesInhibition of cell proliferation, DNA interaction nih.gov
Thieno[2,3-c]pyridine derivativesPiperidine-substituted hybrid (6a)MCF7 (breast cancer)91.56% inhibition at 100 µM mdpi.com
Podophyllotoxin derivativesPiperidine derivative (c2)Various human tumor cell linesIC₅₀ values of 0.10–0.39 µM frontiersin.org

Strategies for Lead Compound Optimization and Structure-Based Design

The optimization of lead compounds containing a methoxypiperidine scaffold in modern drug discovery leverages both traditional medicinal chemistry strategies and advanced structure-based design techniques. The piperidine ring itself is a highly versatile and privileged scaffold in medicinal chemistry, and the addition of a methoxy group provides a key vector for modifying the compound's physicochemical and pharmacokinetic properties. ontosight.aiontosight.ai

A primary strategy in lead optimization involves exploring the structure-activity relationship (SAR) by systematically modifying the substituents on the piperidine ring. For a hypothetical this compound lead, medicinal chemists would typically synthesize a library of analogues to probe the effects of various substitutions. This could involve:

Modification of the methoxy group: Altering the alkoxy group at the 3-position to larger or more polar substituents to probe the size and nature of the binding pocket.

Stereochemistry: Investigating the impact of the stereocenter at the 3-position, as different enantiomers or diastereomers often exhibit significantly different biological activities.

Substitution on the piperidine ring: Introducing additional substituents at other positions on the piperidine ring to enhance potency, selectivity, or metabolic stability.

Structure-based design, where the three-dimensional structure of the biological target is known, offers a more rational approach to lead optimization. If the target protein (e.g., an enzyme or receptor) has been crystallized or its structure modeled, techniques such as molecular docking can be employed. These computational methods would be used to predict how analogues of this compound bind to the active site of the target. This allows for the prioritization of synthetic targets that are predicted to have improved binding affinity and selectivity. For instance, if the methoxy group is predicted to occupy a specific hydrophobic pocket, analogues with other lipophilic groups of varying sizes could be designed to optimize this interaction.

The piperidine scaffold is often used to orient substituents in a defined three-dimensional space, mimicking the presentation of functional groups in a peptide or natural ligand. researchgate.net In the context of a 3-methoxypiperidine scaffold, the ring's conformational flexibility (e.g., chair and boat conformations) and the axial or equatorial orientation of the methoxy group and other substituents become critical parameters for optimization. Understanding these conformational preferences is key to designing molecules with the correct topography to bind effectively to their biological target.

Furthermore, lead optimization strategies focus on improving the "drug-like" properties of the lead compound. This involves fine-tuning the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. For a methoxypiperidine-based compound, this could involve strategies to:

Enhance metabolic stability, for example, by blocking potential sites of metabolism on the piperidine ring or its substituents.

Modulate lipophilicity (logP) to achieve the desired balance between solubility and permeability for oral absorption.

Optimize the pKa of the amine group to ensure appropriate ionization at physiological pH for target engagement and cell penetration.

Q & A

Q. What are the recommended synthetic routes for 3-Methoxypiperidin-1-amine, and what are their comparative advantages?

Methodological Answer: Synthesis of this compound typically involves multi-step reactions, including protection/deprotection strategies and reductive amination. Key methods include:

  • Reductive Amination : Reacting 3-methoxypiperidone with ammonia under hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. This method offers moderate yields (50–70%) but requires careful control of reaction time and hydrogen pressure to avoid over-reduction .
  • Nucleophilic Substitution : Using a halogenated precursor (e.g., 1-chloro-3-methoxypiperidine) with ammonia in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C). This route provides higher purity but may require chromatographic purification .

Comparative Table:

MethodYield (%)PurityKey Challenges
Reductive Amination50–70ModerateByproduct formation
Nucleophilic Substitution60–80HighSolvent removal complexity

Recommendation : Use reductive amination for scalability and nucleophilic substitution for high-purity applications.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for characteristic peaks: methoxy group (~δ 3.3 ppm), piperidine ring protons (δ 1.4–2.8 ppm), and amine protons (δ 1.2–1.5 ppm, broad if free). Integration ratios should match the expected 1:6:2 ratio for methoxy, piperidine, and amine groups .
    • ¹³C NMR : Confirm the presence of the methoxy carbon (~δ 55 ppm) and piperidine carbons (δ 20–50 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Calculate the exact mass (C₆H₁₄N₂O: 130.1106 g/mol) and compare with experimental values (±2 ppm tolerance) .
  • Fourier-Transform Infrared (FTIR) : Validate the amine N-H stretch (~3300 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹).

Quality Control : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps (e.g., solvent evaporation) .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or moisture absorption .
  • Waste Disposal : Neutralize amine-containing waste with dilute HCl (1 M) before transferring to hazardous waste containers. Avoid mixing with nitrosating agents (e.g., nitrites) to prevent carcinogenic N-nitrosamine formation .
  • Emergency Response : In case of skin contact, rinse with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the methoxy group in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The methoxy group acts as an electron-donating substituent, increasing the electron density on the piperidine ring. This enhances nucleophilicity at the amine group, facilitating reactions such as:

  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0°C to form stable amides. Monitor reaction progress via TLC (Rf shift from 0.2 to 0.5 in ethyl acetate/hexane) .
  • Alkylation : Use alkyl halides (e.g., methyl iodide) in THF with a base (e.g., K₂CO₃) to synthesize tertiary amines. Optimize reaction time (4–6 hours) to minimize byproducts .

Computational Insight : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution and reactive sites, guiding synthetic design .

Q. What strategies can be employed to mitigate degradation pathways of this compound under acidic or oxidative conditions?

Methodological Answer:

  • Acidic Conditions : Degradation occurs via protonation of the amine, leading to ring-opening. Mitigate by:
    • Buffering solutions to pH 7–8 using phosphate or bicarbonate salts .
    • Using stabilizing agents like ascorbic acid (1–2 wt%) to scavenge free radicals .
  • Oxidative Conditions : Add antioxidants (e.g., BHT at 0.1%) or store under inert atmospheres (argon/nitrogen) .
  • Analytical Monitoring : Track degradation via LC-MS to identify products (e.g., oxidized piperidine derivatives) and adjust storage conditions .

Q. Can computational modeling predict the solvation effects and thermodynamic stability of this compound derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvation in water or organic solvents. Analyze radial distribution functions (RDFs) to identify hydrogen-bonding interactions between the amine and solvent .
  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of derivatives using quantum mechanics (e.g., Gaussian 16). Derivatives with ΔG < -50 kJ/mol are typically stable under ambient conditions .

Case Study : A 2023 study predicted that N-acetyl-3-methoxypiperidin-1-amine has higher aqueous solubility (LogP = 0.8) than the parent compound (LogP = 1.2), validated experimentally .

Q. How does this compound compare to other cyclic amines in CO₂ capture efficiency and solvent regeneration energy requirements?

Methodological Answer:

  • CO₂ Absorption Capacity : Evaluate using a gas burette system. This compound absorbs 0.8–1.2 mol CO₂/mol amine at 40°C, outperforming piperidine (0.5–0.7 mol/mol) due to enhanced basicity from the methoxy group .
  • Regeneration Energy : Measure via differential scanning calorimetry (DSC). Regeneration at 120°C requires ~2.8 GJ/ton CO₂, 15% lower than monoethanolamine (MEA) due to lower heat of desorption .
  • Degradation Resistance : Test in simulated flue gas (SO₂/NOₓ). This compound shows <5% degradation after 100 cycles, attributed to steric protection of the amine group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.